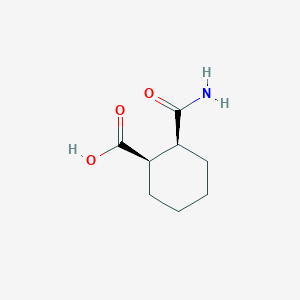

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid

Description

(1R,2S)-2-Carbamoylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative characterized by a carbamoyl (-CONH₂) group at the C2 position and a carboxylic acid (-COOH) group at the C1 position. Its stereochemistry is critical to its physicochemical and biological properties. The compound is listed under CAS 488703-59-9 () and is referred to as "rel-(1R,2S)-2-Carbamoylcyclohexane-1-carboxylic acid" in commercial catalogs (). With a molecular formula of C₈H₁₃NO₃ and a molecular weight of 187.20 g/mol, it is primarily used in pharmaceutical and chemical synthesis research.

Properties

IUPAC Name |

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRRNLGMOUZCT-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The Hofmann degradation of cyclohexane-1,1-diacetic acid monoamide (CDMA, [99189-60-3]) serves as a cornerstone for synthesizing (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid. This method involves treating CDMA with sodium hypochlorite (NaClO) under alkaline conditions, inducing a Hofmann rearrangement to form 3,3-pentamethylenebutyrolactam, which is subsequently hydrolyzed to the target compound.

The stereochemical outcome is governed by the reaction's pH and temperature. For instance, maintaining the reaction at 0–5°C during NaClO addition minimizes racemization, while gradual heating to 40–50°C ensures complete rearrangement. The use of chiral auxiliaries or enantioselective catalysts during the hydrolysis step further enhances the (1R,2S) configuration’s predominance.

Table 1: Key Reaction Parameters for Hofmann Degradation

Alkaline Hydrolysis and Resolution Techniques

Industrial-Scale Hydrolysis

Large-scale production employs alkaline hydrolysis of CDMA in 30% NaOH at 100–105°C , followed by acidification to isolate the carboxylic acid intermediate. A critical step involves toluene extraction to remove byproducts, yielding 3,3-pentamethylenebutyrolactam with >99% purity. Subsequent hydrolysis with recycled HCl achieves 93.8–95.9% yield of the target compound.

Enantiomeric Resolution

Racemic mixtures generated during hydrolysis are resolved via chiral column chromatography or diastereomeric salt formation . For example, recrystallization with (1S,2R)-1-amino-2-indanol as a resolving agent preferentially isolates the (1R,2S) enantiomer. This method achieves enantiomeric excess (ee) >98% but requires multiple crystallization cycles, reducing overall yield to 75–80% .

Hypohalite-Mediated Decarboxylation

Sodium Hypobromite Optimization

Alternative protocols substitute NaClO with sodium hypobromite (NaBrO), enhancing reaction kinetics. In a flow reactor system, CDMA and NaBrO solutions are fed at 10–20°C , achieving 91.98% yield with reduced racemization. The continuous flow design minimizes thermal gradients, critical for stereochemical preservation.

Table 2: Comparative Analysis of Hypohalite Reagents

| Reagent | Temperature Range | Yield | ee (%) |

|---|---|---|---|

| NaClO | 0–50°C | 93.8% | 97.5 |

| NaBrO | 10–20°C | 91.98% | 98.2 |

Solvent Systems and Purification

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield cyclopropane derivatives, while oxidation and reduction reactions yield corresponding oxidized or reduced products.

Scientific Research Applications

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Plays a role in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- The (1R,2S) and (1S,2S) isomers differ in spatial arrangement, affecting interactions with chiral receptors or enzymes.

- Commercial availability and synthetic pathways vary; the (1R,2S) and (1S,2S) isomers are more commonly synthesized ().

Structural Analogs with Modified Substituents

Amino vs. Carbamoyl Substituents

Compounds with amino (-NH₂) instead of carbamoyl groups exhibit distinct properties:

Functional Impact :

- The carbamoyl group enhances hydrogen-bond donor/acceptor capacity (3 H-bond donors vs. 2 in amino analogs), improving binding to biological targets ().

- Amino derivatives like (1R,2S)-2-Aminocyclohexane-1-carboxylic acid are associated with higher acute toxicity (Oral LD₅₀: Category 4) compared to carbamoyl analogs ().

Methyl-Substituted Analogs

Addition of methyl groups alters steric effects:

| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | |

|---|---|---|---|---|---|

| (1R,2S/1S,2R)-2-Amino-2-methylcyclohexane carboxylic acid | 791764-65-3 | -CH₃, -NH₂ | C₈H₁₅NO₂ | 157.21 |

Comparison :

- Methylation at C2 increases hydrophobicity (predicted XLogP: ~1.5 vs. 0.8 for carbamoyl analog).

- Reduced polarity may limit aqueous solubility but enhance membrane permeability.

Complex Derivatives with Additional Functional Groups

Benzimidazole-Carbamoyl Hybrids

describes 2-(1H-benzimidazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid (CAS 908822-54-8), a hybrid structure with a benzimidazole moiety.

| Property | This compound | Benzimidazole Derivative |

|---|---|---|

| Molecular Weight | 187.20 g/mol | 287.31 g/mol |

| Hydrogen Bond Donors | 3 | 3 |

| Calculated XLogP | ~0.8 | 2.2 |

| Topological Polar Surface Area | 95.1 Ų | 95.1 Ų |

Impact of Benzimidazole Addition :

- Increased molecular complexity and lipophilicity (XLogP 2.2 vs. 0.8) may enhance blood-brain barrier penetration.

Sulfamoyl and Benzyloxycarbonyl Derivatives

- 2-((4-(N-isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid (CAS 817187-19-2, ): Sulfamoyl groups add acidity (pKa ~1-2) and enhance solubility in polar solvents.

- (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic acid (CAS 200948-88-5, ): The benzyloxycarbonyl (-Cbz) group acts as a protective moiety for amines in synthetic chemistry.

Calculated Properties

| Property | This compound | cis-2-Aminocyclohexane-1-carboxylic acid | Benzimidazole Derivative |

|---|---|---|---|

| Hydrogen Bond Donors | 3 | 2 | 3 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

| XLogP | ~0.8 | -0.5 | 2.2 |

| Topological Polar Surface Area | 95.1 Ų | 83.6 Ų | 95.1 Ų |

Biological Activity

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃NO₃

- Molecular Weight : 157.19 g/mol

- CAS Number : 6928783

The compound features a cyclohexane ring with a carbamoyl group and a carboxylic acid group, which contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Below are key areas of investigation:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts. For instance, it has been associated with inhibiting the lysophosphatidic acid (LPA) receptors, particularly LPA2, which plays a role in fibrosis and other pathological conditions. Inhibition of LPA receptors can reduce the expression of profibrotic markers in lung fibroblasts, suggesting a potential application in treating pulmonary fibrosis .

2. Binding Affinity Studies

Binding affinity studies indicate that this compound interacts with various biological targets. The presence of the carbamoyl and carboxylic groups enhances its binding capabilities compared to simpler analogs. For example, sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has shown significant binding affinity to LPA receptors .

The mechanism of action for this compound involves several pathways:

- Receptor Modulation : The compound acts as an antagonist at LPA receptors, which are involved in cell signaling pathways related to inflammation and fibrosis.

- Enzyme Interaction : It may inhibit enzymes involved in metabolic pathways or signaling cascades that contribute to disease progression.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Pulmonary Fibrosis

In an animal model of pulmonary fibrosis induced by bleomycin, administration of an LPA receptor antagonist significantly reduced fibrosis markers. This suggests that compounds like this compound could be developed into effective treatments for lung diseases .

Case Study 2: Cancer Research

Research has indicated that similar compounds can modulate cancer cell signaling pathways. The ability to inhibit specific receptors may provide a pathway for developing anticancer therapies targeting tumor microenvironments influenced by LPA signaling .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₈H₁₃NO₃ | Contains both carbamoyl and carboxylic groups enhancing biological activity |

| Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate | C₈H₁₂Cl₂NNaO₃ | Exhibits significant binding affinity to LPA receptors |

| Cyclohexanecarboxylic acid | C₆H₁₂O₂ | Simpler structure lacking additional functional groups |

Q & A

Q. What are the key stereochemical considerations in synthesizing (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid?

Answer: The synthesis of enantiomerically pure this compound requires precise control over stereochemistry. A validated method involves chiral resolution using resolving agents like R-(+)-α-methylbenzylamine to separate diastereomers formed during cyclopropane ring closure or cyclohexane backbone assembly . Chiral HPLC or polarimetry (e.g., optical rotation: +77° in water) should monitor enantiomeric purity . For cyclopropane derivatives, steric and electronic effects during ring closure (e.g., via Simmons–Smith reactions) must be optimized to avoid racemization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as H315/H319) .

- Ventilation: Use fume hoods to minimize aerosol exposure (H335: respiratory irritant) .

- Storage: Store in airtight containers at room temperature, away from oxidizing agents .

- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers characterize this compound using spectroscopic methods?

Answer:

Advanced Research Questions

Q. How can contradictions in spectroscopic data between diastereomers be resolved?

Answer: Contradictions often arise from overlapping signals in -NMR spectra. Strategies include:

- 2D NMR (NOESY/ROESY): Detect through-space interactions to differentiate axial/equatorial substituents on the cyclohexane ring .

- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign absolute configurations .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHNO) to rule out impurities .

Q. What strategies ensure enantiomeric purity in Diels-Alder syntheses of cyclohexane derivatives?

Answer:

- Asymmetric Catalysis: Use chiral Lewis acids (e.g., Evans’ oxazaborolidines) to induce stereoselectivity during cycloaddition .

- Kinetic Resolution: Optimize reaction temperature and solvent polarity to favor the (1R,2S)-diastereomer .

- Dynamic Kinetic Resolution (DKR): Combine enzymatic catalysts (e.g., lipases) with racemization agents to enhance yield .

Q. How can structure-activity relationship (SAR) studies be designed for carbamoyl-substituted cyclohexanes?

Answer:

- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., hydroxyl, fluorine) to assess steric/electronic effects on bioactivity .

- Molecular Docking: Use software (e.g., AutoDock) to predict binding affinities with target enzymes (e.g., cyclooxygenase) .

- In Vitro Assays: Test analogs in enzyme inhibition assays (e.g., IC measurements) and compare with computational predictions .

Q. What methodologies address discrepancies in toxicity data for cyclohexane derivatives?

Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., acute toxicity, H302/H335 classifications) to identify confounding variables like solvent choice .

- QSAR Modeling: Develop quantitative structure-activity relationship models to predict toxicity based on substituent electronegativity and logP values .

- In Silico Toxicology: Use platforms like EPA’s TEST to simulate metabolic pathways and identify toxic metabolites .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under acidic conditions?

Answer:

- pH-Dependent Stability Studies: Conduct accelerated degradation tests (e.g., 0.1 M HCl at 40°C) and monitor via HPLC to quantify degradation products .

- Isotope Labeling: Use -labeled carbamoyl groups to track hydrolysis pathways via NMR .

- Computational Chemistry: Calculate activation energies for acid-catalyzed hydrolysis using DFT (e.g., Gaussian) to identify susceptible bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.